Cadmium chloride, dihydrate

Catalog No.
S9096266
CAS No.
M.F
CdCl2
M. Wt
183.32 g/mol
Availability
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Cadmium chloride, dihydrate

Product Name

Cadmium chloride, dihydrate

IUPAC Name

cadmium(2+);dichloride

Molecular Formula

CdCl2

Molecular Weight

183.32 g/mol

InChI

InChI=1S/Cd.2ClH/h;2*1H/q+2;;/p-2

InChI Key

YKYOUMDCQGMQQO-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[Cd+2]

Canonical SMILES

[Cl-].[Cl-].[Cd+2]

See also: Cadmium Chloride (preferred); Cadmium ion (has active moiety).

Cadmium chloride, dihydrate is a crystalline compound with the chemical formula CdCl22H2O\text{CdCl}_2\cdot 2\text{H}_2\text{O}. It is a white, hygroscopic solid that readily dissolves in water, making it an important source of cadmium ions in aqueous solutions. The compound exhibits a layered structure where cadmium ions are octahedrally coordinated by chloride ions and water molecules. The dihydrate form contains two water molecules per formula unit, contributing to its solubility and stability in various applications .

  • Dissolution Reaction: When dissolved in water, it dissociates into cadmium ions and chloride ions:
    CdCl22H2OCd2++2Cl+2H2O\text{CdCl}_2\cdot 2\text{H}_2\text{O}\rightarrow \text{Cd}^{2+}+2\text{Cl}^{-}+2\text{H}_2\text{O}
  • Formation of Cadmium Sulfide: It can react with hydrogen sulfide to form cadmium sulfide, a yellow pigment:
    CdCl2+H2SCdS+2HCl\text{CdCl}_2+\text{H}_2\text{S}\rightarrow \text{CdS}+2\text{HCl}
  • Complex Formation: In the presence of larger cations, it can form complex ions such as [CdCl4]2[\text{CdCl}_4]^{2-} and [CdCl5]3[\text{CdCl}_5]^{3-} under specific conditions .

Cadmium chloride, dihydrate is known for its toxicity and potential biological effects. It is classified as a carcinogen and can cause various health issues upon exposure. Studies have shown that cadmium compounds can induce oxidative stress, disrupt cellular functions, and lead to apoptosis in various cell types. The compound has been investigated for its role in environmental toxicity, particularly concerning its accumulation in biological systems and its effects on human health .

Cadmium chloride, dihydrate can be synthesized through several methods:

  • Reaction of Cadmium Oxide with Hydrochloric Acid:
    CdO+2HClCdCl2+H2O\text{CdO}+2\text{HCl}\rightarrow \text{CdCl}_2+\text{H}_2\text{O}
  • Direct Combination of Cadmium Metal and Chlorine Gas: This method involves heating cadmium metal with chlorine gas at elevated temperatures:
    Cd+Cl2CdCl2\text{Cd}+\text{Cl}_2\rightarrow \text{CdCl}_2
  • Hydration of Anhydrous Cadmium Chloride: Anhydrous cadmium chloride can absorb water from the environment to form the dihydrate:
    CdCl2+2H2OCdCl22H2O\text{CdCl}_2+2\text{H}_2\text{O}\rightarrow \text{CdCl}_2\cdot 2\text{H}_2\text{O}

Cadmium chloride, dihydrate has various applications across different fields:

  • Pigment Production: It is used in the synthesis of cadmium sulfide for pigments such as "cadmium yellow."
  • Electroplating: The compound serves as a source of cadmium ions in electroplating processes.
  • Chemical Synthesis: It is utilized in laboratories for preparing organocadmium compounds.
  • Photocopying and Dyeing: Cadmium chloride finds use in certain dyeing processes and photocopying technologies .

Research has focused on the interactions of cadmium chloride with biological systems and other chemical species. Studies have shown that it can interact with proteins, leading to denaturation and loss of function. Furthermore, its interactions with cellular components can induce oxidative stress pathways, contributing to its toxicological profile. Investigations into its binding affinities with various ligands have provided insights into its behavior in biological environments .

Cadmium chloride, dihydrate shares similarities with several other cadmium compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaHydration StateSolubilityToxicity Level
Cadmium ChlorideCdCl₂AnhydrousHighly SolubleHighly Toxic
Cadmium SulfideCdSNoneInsolubleHighly Toxic
Cadmium NitrateCd(NO₃)₂DihydrateHighly SolubleHighly Toxic
Cadmium AcetateCd(C₂H₃O₂)₂NoneSolubleModerately Toxic

Cadmium chloride, dihydrate is unique due to its dual hydration state and significant solubility compared to other cadmium salts like cadmium sulfide, which is insoluble. Its applications in pigment production and electroplating further distinguish it from similar compounds .

Industrial Production Techniques

Industrial synthesis of cadmium chloride dihydrate primarily leverages cadmium’s association with zinc ores, where it exists as a trace impurity [1] [6]. During zinc refining, cadmium is isolated through selective precipitation and electrolytic recovery. The process begins with the roasting of zinc sulfide (ZnS) ores, which yields zinc oxide (ZnO) and releases sulfur dioxide. Cadmium oxide (CdO) co-generates at this stage due to its similar geochemical behavior [6]. Subsequent leaching with hydrochloric acid (HCl) dissolves both zinc and cadmium oxides, forming a mixed chloride solution:

$$
\text{ZnO} + 2\text{HCl} \rightarrow \text{ZnCl}2 + \text{H}2\text{O}
$$
$$
\text{CdO} + 2\text{HCl} \rightarrow \text{CdCl}2 + \text{H}2\text{O}
$$

Cadmium is separated from zinc via pH-controlled precipitation. Introducing sodium hydroxide (NaOH) elevates the solution’s pH, selectively precipitating cadmium hydroxide (Cd(OH)₂) while zinc remains soluble [1]. The precipitate is filtered, rinsed, and redissolved in HCl to yield pure cadmium chloride solution. Hydration is achieved through controlled evaporation, resulting in the crystallization of CdCl₂·2H₂O [1].

Table 1: Key Parameters in Industrial Cadmium Chloride Production

ParameterTypical Range
Zinc ore Cd content0.1–0.5%
Leaching HCl concentration6–8 M
Precipitation pH10–11
Crystallization temperature40–60°C

Laboratory-Scale Preparation Protocols

Laboratory synthesis of cadmium chloride dihydrate often employs direct reaction of cadmium metal or carbonate with hydrochloric acid. A standardized protocol involves dissolving cadmium carbonate (CdCO₃) in excess HCl under reflux:

$$
\text{CdCO}3 + 2\text{HCl} \rightarrow \text{CdCl}2 + \text{CO}2 + \text{H}2\text{O}
$$

The solution is filtered to remove unreacted solids, and slow evaporation at ambient conditions yields CdCl₂·2H₂O crystals [3]. Alternative methods include chemical bath deposition (CBD), where cadmium salts react with thiourea in aqueous media. For instance, a study demonstrated CBD synthesis using cadmium chloride hydrate and thiourea under ultraviolet light, which accelerated nucleation and improved crystal uniformity [2].

Table 2: Reagent Ratios for Laboratory Synthesis

ReagentMolar RatioRole
Cadmium carbonate1.0Cadmium source
Hydrochloric acid2.2Solvent
Thiourea2.0Complexing agent

Hydration/Dehydration Processes

The dihydrate form of cadmium chloride is stabilized by two water molecules coordinated to the cadmium ion. Hydration dynamics are sensitive to atmospheric humidity and temperature. Exposure to desiccants or heating above 120°C initiates dehydration, producing anhydrous CdCl₂:

$$
\text{CdCl}2·2\text{H}2\text{O} \xrightarrow{\Delta} \text{CdCl}2 + 2\text{H}2\text{O}
$$

Rehydration is reversible under controlled humidity (≥60% RH), with kinetics dependent on crystal surface area and defect density [3]. Thermogravimetric analysis (TGA) reveals a two-stage mass loss: the first corresponds to loosely bound water (25–80°C), and the second to structural water (80–120°C) [3].

Crystallization and Purification Strategies

Crystallization of cadmium chloride dihydrate is optimized through solvent evaporation or antisolvent addition. A study utilizing vapor diffusion achieved high-purity crystals by equilibrating cadmium chloride hydrate with sodium citrate tribasic dihydrate and HEPES buffer (pH 7.6) [4]. The citrate ions acted as crystallization agents, reducing lattice defects and enhancing morphological uniformity.

Recrystallization from aqueous ethanol (1:3 v/v) further purifies the compound, dissolving impurities while retaining CdCl₂·2H₂O due to its lower solubility in ethanol [1]. Filtration through 0.2 μm membranes ensures particulate-free solutions prior to crystallization.

Table 3: Crystallization Conditions and Outcomes

ConditionValueOutcome
Sodium citrate concentration0.3 MRectangular crystals
Temperature20–25°C2.5 Å resolution
Solvent systemH₂O/ethanol99.99% purity

Cadmium chloride, dihydrate exists in various hydrated forms, each exhibiting distinct crystallographic characteristics. The most extensively studied forms include the monohydrate, hemipentahydrate, and tetrahydrate, with comprehensive structural data available from X-ray crystallographic investigations [1] [2].

The crystallographic data for the three characterized hydrates of cadmium chloride reveals significant structural diversity based on the degree of hydration. The monohydrate (CdCl₂·H₂O) crystallizes in the orthorhombic crystal system with space group Pnma, displaying lattice constants of a = 9.25 Å, b = 3.78 Å, and c = 11.89 Å [1] [2]. This structure features interconnected CdCl₃(H₂O) octahedra with a calculated density of 3.26 g/cm³ [1] [2].

The hemipentahydrate form (CdCl₂·2.5H₂O) adopts a monoclinic crystal system with space group P2₁/n, characterized by lattice parameters a = 9.21 Å, b = 11.88 Å, c = 10.08 Å, and β = 93.5° [1] [2]. This hydrate exhibits a lower density of 2.84 g/cm³ and features distorted trans-[CdCl₂(H₂O)₄] octahedral configurations [1] [2].

The tetrahydrate (CdCl₂·4H₂O) crystallizes in an orthorhombic system with space group P2₁2₁2₁, displaying significantly larger unit cell dimensions of a = 12.89 Å, b = 7.28 Å, and c = 15.01 Å [1] [2]. This most highly hydrated form has the lowest density of 2.41 g/cm³ and contains distorted trans-[CdCl₂(H₂O)₄] octahedrons [1] [2].

Hydrate FormCrystal SystemSpace GroupLattice Constants (Å)β AngleDensity (g/cm³)Structural Features
CdCl₂·H₂OOrthorhombicPnmaa=9.25, b=3.78, c=11.89-3.26Interconnected CdCl₃(H₂O) octahedra [1]
CdCl₂·2.5H₂OMonoclinicP2₁/na=9.21, b=11.88, c=10.0893.5°2.84Distorted trans-[CdCl₂(H₂O)₄] configurations [1]
CdCl₂·4H₂OOrthorhombicP2₁2₁2₁a=12.89, b=7.28, c=15.01-2.41Distorted trans-[CdCl₂(H₂O)₄] octahedrons [1]

X-ray Diffraction (XRD) Characterization

X-ray diffraction analysis of cadmium chloride hydrates provides crucial information about their crystalline structure and phase identification. The powder X-ray diffraction patterns of these compounds exhibit characteristic peak positions that correspond to specific Miller indices, enabling structural determination and phase analysis [3] [4].

For the anhydrous cadmium chloride reference compound, the structure belongs to space group R3m (No. 166) with a rhombohedral unit cell containing three CdCl₂ formula units per hexagonal cell or one CdCl₂ per rhombohedral cell [3]. The anhydrous form exhibits a layered structure consisting of octahedral Cd²⁺ centers linked with chloride ligands, where chloride ions are arranged in a cubic close-packed (CCP) lattice [1] [5].

The X-ray diffraction characterization of cadmium chloride dihydrate complexes has been extensively studied in coordination chemistry research. Single-crystal X-ray diffraction data collected using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å) at controlled temperatures provides detailed structural information [6]. The structures are typically solved through direct methods and refined by full-matrix least-squares refinements based on F² using established crystallographic software packages [6].

Powder X-ray diffraction analysis reveals that cadmium chloride hydrates exhibit highly resolved intense peaks at specific Bragg angles, indicating their highly crystalline nature [7]. The d-values for different Miller indices (h k l) are computed using specialized software, and the obtained spacing values show good agreement with calculated theoretical values [7].

The crystallite size can be determined using the Scherrer formula: D = Kλ/(β cosθ), where D is the average particle size, λ is the wavelength of radiation, K is the Scherrer constant, and β is the full width at half maximum (FWHM) of the reflection peak [7]. This analysis provides quantitative information about the crystalline domain sizes within the hydrated samples.

Coordination Geometry of Cadmium Centers

The coordination geometry of cadmium centers in cadmium chloride dihydrate exhibits remarkable flexibility, with coordination numbers ranging from four to eight and corresponding to various geometries [8]. The most prevalent coordination geometry in hydrated cadmium chloride complexes is octahedral, where cadmium(II) centers are surrounded by six ligands in a distorted octahedral arrangement [9] [10].

In cadmium chloride dihydrate structures, each cadmium(II) cation typically adopts an octahedral coordination environment involving both chloride anions and water molecules. Single-crystal studies reveal that cadmium centers can be coordinated by five chloride anions and one nitrogen atom from coordinated species, or by four equatorial chloride anions and two axial ligands [9]. The Cd-Cl bond distances in octahedral environments typically range from 2.5813(8) to 2.6943(8) Å [11].

Structural analysis of cadmium chloride complexes shows that the octahedral coordination around cadmium centers can exhibit varying degrees of distortion. In some cases, cadmium atoms display distorted octahedral coordination geometry with N₄O₂ or similar coordination spheres [12]. The degree of distortion depends on the nature of the coordinating ligands and the crystal packing forces.

The coordination of water molecules to cadmium centers in the dihydrate structure plays a crucial role in determining the overall geometry. Water molecules can coordinate directly to cadmium as terminal ligands or participate in bridging arrangements between metal centers. The Cd-O(water) distances typically fall within the range of 2.4 to 4.2 Å, as observed in theoretical studies of cadmium chloride-water clusters [13].

In some coordination polymers containing cadmium chloride units, edge-sharing between octahedral cadmium centers has been observed, creating bridged structures through shared chloride ligands [9]. These bridging arrangements contribute to the formation of extended structural networks and influence the overall crystalline architecture.

Hydrogen Bonding Network in the Dihydrate Structure

The hydrogen bonding network in cadmium chloride dihydrate plays a fundamental role in stabilizing the crystal structure and determining its physical properties. Water molecules in the dihydrate structure participate in extensive hydrogen bonding interactions with both chloride anions and other water molecules, creating a three-dimensional network that stabilizes the overall crystal architecture [14] [15].

In cadmium chloride dihydrate structures, coordinated water molecules act as hydrogen bond donors, forming interactions with chloride ions as acceptors. The hydrogen bonding patterns typically involve O-H···Cl interactions, where the hydrogen atoms of coordinated water molecules form directional bonds with neighboring chloride anions [10]. These interactions contribute significantly to the structural stability and influence the dehydration behavior of the compound.

Uncoordinated water molecules in the crystal lattice also participate in the hydrogen bonding network. These lattice water molecules form hydrogen bonds with both coordinated water molecules and chloride ligands, creating extended networks that connect different parts of the crystal structure [10]. The additional water molecules serve to bridge structural units and generate three-dimensional frameworks through hydrogen bonding interactions [10].

The hydrogen bonding network exhibits temperature-dependent behavior, as evidenced by studies of water binding in similar systems. Residence times of water molecules in coordination complexes can be estimated through nuclear magnetic resonance studies, revealing that water exchange processes occur on timescales of milliseconds at moderate temperatures [15]. This dynamic behavior influences the thermal stability and dehydration characteristics of the dihydrate structure.

Crystallographic studies have identified specific hydrogen bonding patterns involving ammonium and chloride ions in related cadmium chloride structures. All hydrogen atoms associated with coordinated species can be involved in hydrogen bonding with chloride ions, demonstrating the extensive nature of these interactions [14]. The geometric parameters of hydrogen bonds, including donor-acceptor distances and bond angles, provide quantitative measures of the strength and directionality of these interactions.

Comparative Analysis with Anhydrous Cadmium Chloride

The structural differences between cadmium chloride dihydrate and its anhydrous counterpart reveal significant changes in coordination environment, crystal packing, and physical properties upon hydration. Anhydrous cadmium chloride adopts a characteristic layered structure that differs markedly from the hydrated forms [5] [16].

Anhydrous cadmium chloride crystallizes in a rhombohedral crystal system with space group R3m, featuring a layered structure consisting of octahedral Cd²⁺ centers linked through chloride ligands [1] [5]. The structure is based on cubic close-packed (CCP) arrangement of chloride ions, where cadmium ions occupy half of the octahedral holes in an ordered manner, resulting in a layered lattice structure [5] [17].

The fundamental structural difference between anhydrous and hydrated forms lies in the coordination environment of cadmium centers. In the anhydrous form, cadmium is exclusively coordinated by chloride ions in an octahedral arrangement, while in the dihydrate, water molecules replace some chloride ligands, leading to mixed Cd-Cl and Cd-O coordination spheres [1] [2].

The layered structure of anhydrous cadmium chloride allows for easy cleavage along layer boundaries, a property that is modified in hydrated forms due to the three-dimensional hydrogen bonding networks created by water molecules [16]. The presence of water molecules in the dihydrate structure disrupts the simple layered arrangement and introduces additional structural complexity through hydrogen bonding interactions.

Density measurements provide quantitative evidence of structural changes upon hydration. Anhydrous cadmium chloride has a density of approximately 4.05 g/cm³ [18], significantly higher than any of the hydrated forms, which range from 2.41 to 3.26 g/cm³ depending on the degree of hydration [1] [2]. This decrease in density reflects the incorporation of water molecules and the resulting expansion of the crystal lattice.

The thermal stability of anhydrous versus hydrated forms shows marked differences. Anhydrous cadmium chloride remains stable up to its melting point of 568°C [19] [20], while hydrated forms undergo stepwise dehydration at much lower temperatures. The hemipentahydrate shows thermal events centered around 225°C, 280°C, and 320°C, corresponding to water loss and eventual decomposition [21].

Solubility properties also differ significantly between the forms. While both anhydrous and hydrated cadmium chloride are highly soluble in water (1400 g/L at 20°C), the dissolution process and hydration behavior vary [19] [20]. The anhydrous form readily absorbs moisture from air to form various hydrates, demonstrating its hygroscopic nature [1] [5].

Hydrogen Bond Acceptor Count

2

Exact Mass

183.841070 g/mol

Monoisotopic Mass

183.841070 g/mol

Heavy Atom Count

3

Dates

Last modified: 02-18-2024

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